molecular formula C24H25ClN2O3S B6000205 N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide

N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide

Cat. No.: B6000205
M. Wt: 457.0 g/mol
InChI Key: CBHLCOKTJZIWTF-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-19-7-9-21(10-8-19)17-26-24(28)18-27(16-15-20-5-3-2-4-6-20)31(29,30)23-13-11-22(25)12-14-23/h2-14H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHLCOKTJZIWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-phenylethyl)amine to form the sulfonamide intermediate. This intermediate is then reacted with N-[(4-Methylphenyl)methyl]acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide is unique due to its specific structural features, such as the combination of a sulfonamide group with a phenylethyl and methylphenyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

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